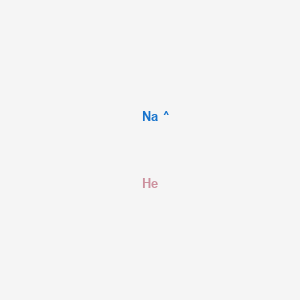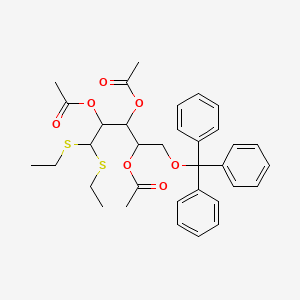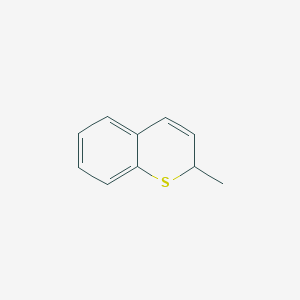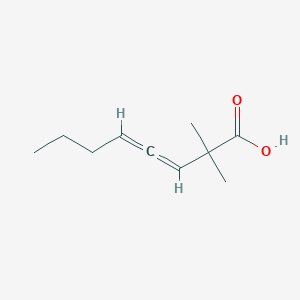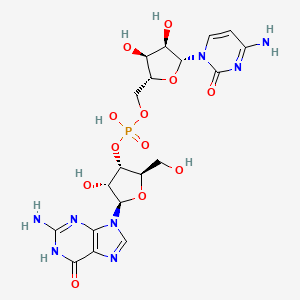
Guanylyl-(3',5')-cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanylyl-(3’,5’)-cytidine, also known as cyclic guanosine monophosphate (cGMP), is a cyclic nucleotide derived from guanosine triphosphate (GTP). It plays a crucial role as a second messenger in various biological processes, including signal transduction pathways. cGMP is involved in regulating vascular tone, platelet aggregation, and phototransduction in the retina .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanylyl-(3’,5’)-cytidine typically involves the cyclization of guanosine triphosphate (GTP) to form cGMP. This reaction is catalyzed by the enzyme guanylyl cyclase. The process can be carried out under various conditions, including the presence of specific cofactors and optimal pH levels .
Industrial Production Methods
Industrial production of cGMP involves the use of recombinant DNA technology to produce guanylyl cyclase enzymes in large quantities. These enzymes are then used to catalyze the conversion of GTP to cGMP under controlled conditions. The product is purified using chromatography techniques to achieve high purity levels suitable for pharmaceutical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions
Guanylyl-(3’,5’)-cytidine undergoes several types of chemical reactions, including:
Oxidation: cGMP can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the structure of cGMP.
Substitution: Substitution reactions can introduce different functional groups into the cGMP molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving cGMP include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from the reactions of cGMP include various cyclic nucleotide derivatives that have different biological activities. These derivatives are often used in research to study the specific functions of cGMP in cellular processes .
Applications De Recherche Scientifique
Guanylyl-(3’,5’)-cytidine has a wide range of scientific research applications:
Chemistry: cGMP is used as a model compound to study nucleotide chemistry and enzyme catalysis.
Biology: It plays a key role in signal transduction pathways, including those involved in vision, olfaction, and cardiovascular regulation.
Medicine: cGMP is a target for drug development, particularly in the treatment of cardiovascular diseases and erectile dysfunction.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays
Mécanisme D'action
The mechanism of action of Guanylyl-(3’,5’)-cytidine involves its role as a second messenger in signal transduction pathways. cGMP is synthesized from GTP by guanylyl cyclase in response to various extracellular signals. It then activates protein kinase G (PKG), which phosphorylates target proteins to elicit cellular responses. cGMP also regulates ion channels and phosphodiesterases, further modulating cellular activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 3’,5’-cyclic monophosphate (cAMP): Another cyclic nucleotide that acts as a second messenger in various biological processes.
Cyclic inosine monophosphate (cIMP): A less common cyclic nucleotide with similar signaling functions.
Uniqueness
Guanylyl-(3’,5’)-cytidine is unique in its specific role in regulating vascular tone and phototransduction. Unlike cAMP, which is involved in a broader range of cellular processes, cGMP has more specialized functions in certain tissues, such as the retina and cardiovascular system .
Propriétés
Numéro CAS |
4785-04-0 |
|---|---|
Formule moléculaire |
C19H25N8O12P |
Poids moléculaire |
588.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)16-11(30)10(29)7(38-16)4-36-40(34,35)39-13-6(3-28)37-17(12(13)31)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32)/t6-,7-,10-,11-,12-,13-,16-,17-/m1/s1 |
Clé InChI |
DQTQQHQGSZWEMR-VMIOUTBZSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



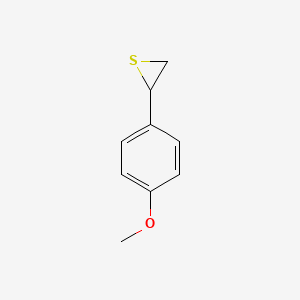
![(4-Methoxyphenyl)[4-(oxoarsanyl)phenyl]methanone](/img/structure/B14735487.png)
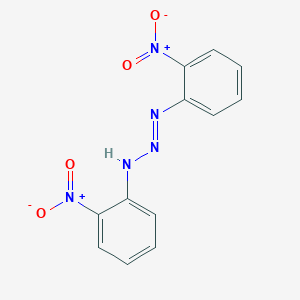

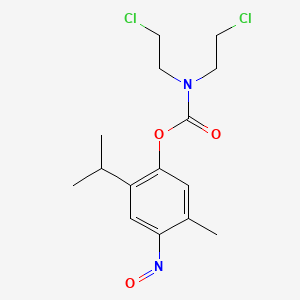
![N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide](/img/structure/B14735518.png)
